1-[1,1-Bis(1H-1,2,3-benzotriazol-1-yl)-2-(4-methylphenyl)-2-[(trimethylsilyl)oxy]ethyl]-1H-1,2,3-benzotriazole
Description
The compound 1-[1,1-Bis(1H-1,2,3-benzotriazol-1-yl)-2-(4-methylphenyl)-2-[(trimethylsilyl)oxy]ethyl]-1H-1,2,3-benzotriazole is a highly substituted benzotriazole derivative characterized by:
Properties
IUPAC Name |
trimethyl-[2,2,2-tris(benzotriazol-1-yl)-1-(4-methylphenyl)ethoxy]silane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29N9OSi/c1-21-17-19-22(20-18-21)29(40-41(2,3)4)30(37-26-14-8-5-11-23(26)31-34-37,38-27-15-9-6-12-24(27)32-35-38)39-28-16-10-7-13-25(28)33-36-39/h5-20,29H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIMPTCYQGNUJAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C(N2C3=CC=CC=C3N=N2)(N4C5=CC=CC=C5N=N4)N6C7=CC=CC=C7N=N6)O[Si](C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29N9OSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
559.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[1,1-Bis(1H-1,2,3-benzotriazol-1-yl)-2-(4-methylphenyl)-2-[(trimethylsilyl)oxy]ethyl]-1H-1,2,3-benzotriazole typically involves the condensation of benzotriazole derivatives with appropriate aryl and silyl groups under controlled conditions. The reaction conditions often include the use of solvents like methanol and catalysts to facilitate the formation of the desired product . Industrial production methods may involve large-scale batch reactions with optimized parameters to ensure high yield and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The benzotriazole groups can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the benzotriazole rings.
Common reagents used in these reactions include oxidizing agents like lead(IV) acetate, reducing agents, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[1,1-Bis(1H-1,2,3-benzotriazol-1-yl)-2-(4-methylphenyl)-2-[(trimethylsilyl)oxy]ethyl]-1H-1,2,3-benzotriazole has a wide range of applications in scientific research:
Chemistry: Used as a synthetic intermediate in the preparation of other complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its stability and reactivity.
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets through its benzotriazole groups. These groups can form stable coordination complexes with metal ions, which can influence various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Comparisons
Key Observations :
- The target compound’s multiple benzotriazole units and TMSO group distinguish it from simpler derivatives, likely enhancing metal-coordinating capacity and thermal stability .
- Nitroimidazole-containing analogs (e.g., ) prioritize bioactivity (e.g., antimicrobial properties), whereas the target’s structure suggests synthetic or material applications.
Key Observations :
- The target compound’s steric hindrance from three benzotriazole groups may reduce yields compared to mono- or di-substituted analogs (e.g., ).
- Trimethylsilyl reagents (e.g., trimethylsilyl chlorosulfonate in ) could be adapted for introducing the TMSO group.
Physical and Spectral Properties
| Compound | Melting Point (°C) | ¹H NMR Features | Applications |
|---|---|---|---|
| Target Compound | N/A | Expected signals: Aromatic protons (δ 7.0–8.5), TMSO (δ ~0.1–0.3), CH₃ (δ ~2.3) | Materials science, organic synthesis |
| 1-[3-(2-Methyl-5-nitro-1H-imidazol-1-yl)propyl]-1H-1,2,3-benzotriazole | 167–169 | δ 7.93–7.34 (aromatic H), δ 4.81 (CH₂-N), δ 2.37 (CH₃) | Antimicrobial agents |
| 1-(Trifluoroacetyl)-1H-benzotriazole | N/A | δ 8.30–7.70 (aromatic H), δ 4.30 (CF₃) | Acylating agent in synthesis |
| Tolyltriazole (TTA) | 80–85 | δ 7.80–7.20 (aromatic H), δ 2.50 (CH₃) | Corrosion inhibition |
Key Observations :
- Benzotriazole-based proton conductors (e.g., ) achieve proton conductivity via sulfonic acid groups, whereas the TMSO group may offer alternative proton-transfer pathways.
Key Observations :
Biological Activity
1-[1,1-Bis(1H-1,2,3-benzotriazol-1-yl)-2-(4-methylphenyl)-2-[(trimethylsilyl)oxy]ethyl]-1H-1,2,3-benzotriazole (CAS No. 130749-22-3) is a complex organic compound characterized by multiple benzotriazole moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound based on diverse research findings.
- Molecular Formula : C30H29N9OSi
- Molecular Weight : 559.7 g/mol
- Melting Point : 205-207 °C
- Density : 1.32 g/cm³
The biological activity of benzotriazole derivatives is largely attributed to their ability to form stable complexes with metal ions and interact with various molecular targets. These interactions can influence biochemical pathways related to cell proliferation and apoptosis.
Antimicrobial Activity
Research indicates that benzotriazole derivatives exhibit significant antimicrobial properties. For instance:
- A study highlighted the antibacterial efficacy of various benzotriazole derivatives against strains such as Escherichia coli and Bacillus subtilis. The presence of bulky hydrophobic groups in the structure enhances their antimicrobial activity .
| Compound | Target Microorganism | Activity |
|---|---|---|
| Benzotriazole Derivative A | E. coli | Moderate |
| Benzotriazole Derivative B | B. subtilis | Significant |
Anticancer Activity
The compound has also been investigated for its anticancer properties:
- In vitro studies have shown that certain benzotriazole derivatives can inhibit cancer cell growth by inducing apoptosis through the modulation of tubulin dynamics .
Antiparasitic Activity
Recent studies have explored the antiparasitic effects of benzotriazole derivatives:
- One derivative demonstrated a dose-dependent inhibitory effect on Trypanosoma cruzi, with significant reductions in parasite viability observed at concentrations as low as 25 μg/mL .
Case Study 1: Antimicrobial Screening
A series of benzotriazole derivatives were screened for their antimicrobial properties against various bacterial strains. The results indicated that compounds with larger aromatic substituents showed enhanced activity compared to simpler derivatives.
Case Study 2: Anticancer Research
In a study focused on cancer cell lines, specific benzotriazole derivatives were found to significantly reduce cell viability in breast cancer models. The mechanism was linked to the disruption of microtubule assembly, leading to cell cycle arrest.
Structure-Activity Relationship (SAR)
The biological activity of benzotriazole derivatives can be influenced by structural modifications:
- Hydrophobic Groups : The presence of hydrophobic substituents increases membrane permeability and enhances antimicrobial efficacy.
- Functional Groups : The introduction of electron-withdrawing or donating groups can modulate the reactivity and biological activity of the compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
